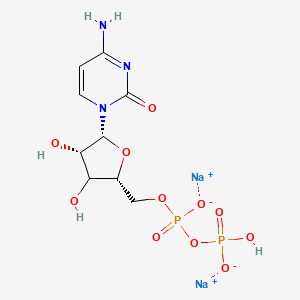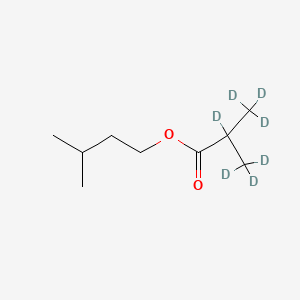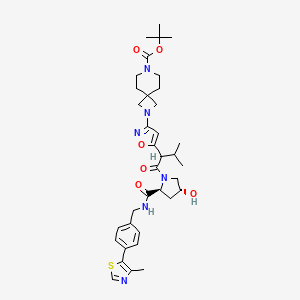![molecular formula C13H11IN2NaO8S B12363989 Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12363989.png)
Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an iodoacetyl group, a sulfo group, and a pyrrolidinyl ester. It is often used in biochemical research and industrial applications due to its reactivity and specificity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with iodoacetic anhydride to introduce the iodoacetyl group. This intermediate is then reacted with N-hydroxysuccinimide (NHS) to form the NHS ester. Finally, the sulfo group is introduced through sulfonation, and the sodium salt is formed by neutralizing with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency .
化学反应分析
Types of Reactions
Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfo group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidizing and Reducing Agents: Agents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while hydrolysis can produce benzoic acid derivatives .
科学研究应用
Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in labeling and cross-linking studies due to its reactive iodoacetyl group.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its reactive functional groups. The iodoacetyl group can form covalent bonds with nucleophilic sites on biomolecules, making it useful for labeling and cross-linking studies. The sulfo group enhances the compound’s solubility in aqueous solutions, facilitating its use in biological systems. The pyrrolidinyl ester moiety provides stability and specificity in reactions .
相似化合物的比较
Similar Compounds
N-succinimidyl-4-(iodoacetamido)benzoate: Similar structure but lacks the sulfo group.
Sulfo-NHS-ester derivatives: Contain sulfo groups but differ in the acylating moiety.
Iodoacetamide derivatives: Share the iodoacetyl group but differ in the ester and sulfo functionalities.
Uniqueness
Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) is unique due to its combination of functional groups, which confer specific reactivity and solubility properties. This makes it particularly valuable in applications requiring precise labeling and cross-linking capabilities .
属性
分子式 |
C13H11IN2NaO8S |
|---|---|
分子量 |
505.20 g/mol |
InChI |
InChI=1S/C13H11IN2O8S.Na/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23;/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23); |
InChI 键 |
WCLFXKYEPPFFGE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)









![[13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12363973.png)



